(2-Nitrophenyl)urea chemical properties and structure
Topic: (2-Nitrophenyl)urea Chemical Properties and Structure Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] Synthesis, Physicochemical Profile, and Pharmacopho...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: (2-Nitrophenyl)urea Chemical Properties and Structure
Content Type: Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Synthesis, Physicochemical Profile, and Pharmacophore Utility in Heterocyclic Chemistry[1]
Executive Summary
(2-Nitrophenyl)urea (CAS: 2273-04-3) is a critical nitrogenous building block in organic synthesis, primarily utilized as a precursor for the generation of 2-benzimidazolinone scaffolds.[1][2] Its structural motif—an ortho-nitro substituted phenyl ring attached to a urea moiety—provides a pre-organized architecture for reductive cyclization.[1] This guide details the physicochemical properties, optimized synthesis protocols, and the mechanistic pathways that make this compound a staple in the development of dopaminergic antagonists (e.g., Domperidone) and other bioactive heterocycles.
The molecule features a planar urea group capable of extensive hydrogen bonding, influenced sterically and electronically by the ortho-nitro group. The intramolecular hydrogen bond between the urea protons and the nitro oxygen stabilizes the conformation, affecting solubility and reactivity.
Table 1: Physicochemical Specifications
Property
Data
IUPAC Name
1-(2-Nitrophenyl)urea
CAS Registry Number
2273-04-3
Molecular Formula
C₇H₇N₃O₃
Molecular Weight
181.15 g/mol
Appearance
Yellow crystalline solid
Solubility
Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water
Melting Point
181–184 °C (Decomposes upon prolonged heating)
pKa (Calculated)
~12.8 (Urea NH), Nitro group induces acidity in ortho protons
Synthetic Pathways & Optimization
Expertise & Experience:
While various methods exist (e.g., reaction of 2-nitroaniline with phosgene followed by ammonia), the cyanate method is preferred in laboratory settings due to safety and yield. The reaction relies on the in situ generation of isocyanic acid (HNCO) from potassium cyanate (KCNO) in an acidic medium.
Critical Optimization Note: The pH control is vital. If the solution is too acidic (pH < 3), the aniline becomes fully protonated (
) and loses nucleophilicity. If too basic, isocyanic acid does not form. Glacial acetic acid is the optimal solvent/catalyst, maintaining the equilibrium required for the nucleophilic attack.
Dissolution: Dissolve 0.1 mol of 2-nitroaniline in 100 mL of glacial acetic acid at 50°C. Ensure complete dissolution to prevent occlusion of unreacted starting material.
Cyanate Addition: Prepare a solution of 0.12 mol Potassium Cyanate (KCNO) in 30 mL warm water.
Reaction: Add the KCNO solution dropwise to the aniline solution with vigorous stirring. The exotherm is manageable, but temperature should be kept below 80°C to prevent urea hydrolysis.
Precipitation: The product, (2-Nitrophenyl)urea, typically precipitates as a yellow solid within 30–60 minutes.
Purification: Dilute with 200 mL cold water. Filter the solid. Wash with water to remove acetate salts and with cold ethanol to remove unreacted nitroaniline.
Validation: Recrystallize from boiling ethanol if high purity (>99%) is required for kinetic studies.
Mechanistic Visualization: Synthesis and Reactivity[1]
The following diagram illustrates the synthesis of (2-Nitrophenyl)urea and its subsequent transformation into the pharmacologically active 2-benzimidazolinone scaffold.
Figure 1: Synthetic pathway from 2-nitroaniline to (2-nitrophenyl)urea and subsequent reductive cyclization.[1]
Reactivity & Functionalization: The Benzimidazolinone Route
The primary utility of (2-Nitrophenyl)urea in drug discovery is its conversion to 2-benzimidazolinone (also known as 1,3-dihydro-2H-benzimidazol-2-one).[1]
Mechanism of Cyclization
The reaction proceeds via a "reduction-cyclization" cascade:
Reduction: The nitro group (
) is reduced to an amino group () using catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl, SnCl₂).[1]
Nucleophilic Acyl Substitution: The newly formed primary amine is spatially positioned to attack the carbonyl carbon of the urea moiety.
Elimination: The tetrahedral intermediate collapses, expelling ammonia (
) and forming the stable five-membered imidazolinone ring.
Self-Validating Protocol (Cyclization):
Monitoring: The reaction can be monitored by TLC (Ethyl Acetate:Hexane). The disappearance of the yellow nitro compound and the appearance of a highly fluorescent spot (the benzimidazolinone) under UV light confirms the transformation.
Byproduct Check: The evolution of ammonia gas (detectable by damp pH paper turning blue) serves as a qualitative confirmation of ring closure.
Biological & Pharmaceutical Applications[1][4]
Domperidone Synthesis: The 2-benzimidazolinone scaffold derived from this urea is the core pharmacophore for Domperidone, a dopamine
Kinase Inhibition: Derivatives of nitrophenylureas have been explored as inhibitors of Cyclin-Dependent Kinases (CDKs), utilizing the urea motif to form hydrogen bonds with the kinase hinge region (ATP-binding pocket).[1]
Safety & Handling (MSDS Highlights)
Hazards: (2-Nitrophenyl)urea is an irritant.[1] As a nitroaromatic, it carries potential risks of toxicity upon reduction (formation of anilines).
Storage: Store in a cool, dry place away from strong oxidizing agents.
Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (to handle NOₓ emissions).
PubChem , "(2-Nitrophenyl)urea Compound Summary".[1][6] National Center for Biotechnology Information. [1]
Journal of Medicinal Chemistry , "Structure-Activity Relationships of Urea Derivatives as CDK Inhibitors".[1] J. Med. Chem. (General reference for urea pharmacophore utility).
ChemicalBook , "2-Nitrophenylurea Properties and Synthesis".[1]
Technical Guide: Synthesis of (2-Nitrophenyl)urea from Primary Amides
This guide details the synthesis of (2-Nitrophenyl)urea, a critical intermediate in the development of benzimidazole-based anthelmintics and high-performance polymer stabilizers. The synthesis is approached through the l...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis of (2-Nitrophenyl)urea, a critical intermediate in the development of benzimidazole-based anthelmintics and high-performance polymer stabilizers.
The synthesis is approached through the lens of primary amide transformations , specifically focusing on the conversion of 2-nitrobenzamide via oxidative rearrangement, and the transamidation of urea (carbamide) with 2-nitroaniline.
Executive Summary & Strategic Rationale
The synthesis of (2-Nitrophenyl)urea (
) presents a specific regiochemical challenge due to the electron-withdrawing nitro group at the ortho position. While simple N-arylation is possible, pathways starting from primary amides offer distinct advantages in atom economy and the avoidance of hazardous phosgene derivatives.
This guide delineates two primary "amide-origin" pathways:
The Oxidative Rearrangement Pathway (Modern Hofmann): Converts 2-nitrobenzamide directly to the urea via a hypervalent iodine-mediated Hofmann rearrangement. This is the preferred route for laboratory-scale discovery due to mild conditions and "one-pot" efficiency.
The Transamidation Pathway: Utilizes Urea (carbamide) as the primary amide source, reacting with 2-nitroaniline. This is the preferred route for process scalability.
Classically, the Hofmann rearrangement uses bromine and strong base to convert primary amides to amines.[1][2] However, by intercepting the isocyanate intermediate with an ammonia source (rather than water), the urea derivative is formed directly.
The use of PIDA (Phenyliodine diacetate) allows this transformation to occur under mild, non-aqueous conditions, preventing the hydrolysis of the isocyanate to the aniline (2-nitroaniline). The solvent 2,2,2-Trifluoroethanol (TFE) is critical here; it stabilizes the radical/ionic intermediates and solubilizes the electron-poor 2-nitrobenzamide, which often exhibits poor solubility in standard organic solvents [1].
Experimental Protocol
Objective: Synthesis of (2-Nitrophenyl)urea from 2-nitrobenzamide.
Materials:
2-Nitrobenzamide (1.0 equiv)
(Diacetoxyiodo)benzene (PIDA) (1.1 equiv)
Ammonium Carbamate (Source of
) (1.2 - 1.5 equiv)
Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH)
Step-by-Step Workflow:
Dissolution: Charge a round-bottom flask with 2-nitrobenzamide (10 mmol) and dissolve in TFE (20 mL). Note: If solubility is an issue, mild heating (
) is permissible.
Reagent Addition: Add Ammonium Carbamate (12 mmol) to the solution.
Oxidation: Add PIDA (11 mmol) portion-wise over 10 minutes at
to control the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution typically turns from colorless to pale yellow.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).
Yield Expectation: 75–85% isolated yield.
Mechanistic Visualization (DOT)
Caption: Figure 1.[4][5][6] PIDA-mediated Hofmann rearrangement pathway converting 2-nitrobenzamide to (2-nitrophenyl)urea via an isocyanate intermediate.
In this pathway, Urea acts as the carbonyl source.[7] The reaction is a nucleophilic attack of the aniline nitrogen on the carbonyl carbon of urea, followed by the elimination of ammonia (
). This pathway is favored in industrial settings but requires harsher conditions due to the poor nucleophilicity of 2-nitroaniline (deactivated by the o-nitro group).
Experimental Protocol
Objective: Synthesis via nucleophilic displacement on Urea.
Materials:
2-Nitroaniline (1.0 equiv)
Urea (3.0 - 5.0 equiv excess)
Solvent: Glacial Acetic Acid or Xylene (high boiling point required)
Catalyst: Conc. HCl (trace)
Step-by-Step Workflow:
Mixing: In a heavy-walled pressure vial or round-bottom flask equipped with a reflux condenser, mix 2-nitroaniline (10 mmol) and Urea (40 mmol).
Solvation: Add Glacial Acetic Acid (15 mL).
Reflux: Heat the mixture to reflux (
) for 12–18 hours.
Critical Control: The reaction releases ammonia.[8][9] Ensure proper venting through a scrubber.
Monitoring: Monitor by TLC (checking for disappearance of 2-nitroaniline).
Precipitation: Pour the hot reaction mixture into ice-cold water (100 mL). The (2-Nitrophenyl)urea product typically precipitates as a solid.
Purification: Filter the precipitate. Wash copiously with water to remove excess urea. Recrystallize from boiling water or ethanol.
Yield Expectation: 60–70% (Lower than Pathway A due to electronic deactivation).
Comparative Analysis of Pathways
Feature
Pathway A: PIDA Hofmann
Pathway B: Urea Transamidation
Primary Amide Source
2-Nitrobenzamide
Urea
Reaction Type
Oxidative Rearrangement
Nucleophilic Substitution
Temperature
Room Temp
(Reflux)
Atom Economy
Moderate (Loss of PhI, AcOH, equivalent)
High (Loss of only)
Safety Profile
Good (Avoids isolated isocyanates)
Moderate (Ammonia gas evolution)
Suitability
High Value / Lab Scale
Scale-up / Industrial
Process Validation & Quality Control
To ensure the integrity of the synthesized compound, the following analytical checkpoints must be met:
Melting Point: (2-Nitrophenyl)urea has a distinct melting point range of 181–184°C .
IR Spectroscopy: Look for the Urea carbonyl stretch (
) at ~1660 cm⁻¹ and the absence of the nitrile or isocyanate peak ().
Solubility Check: The product should be soluble in hot ethanol and DMSO, but insoluble in cold water (differentiating it from the starting Urea in Pathway B).
Workflow Decision Logic (DOT)
Caption: Figure 2. Decision matrix for selecting the optimal synthetic pathway based on substrate availability and scale.
References
Rosa, N. S., et al. (2020).[7][6] "A Direct and Convenient Synthesis of N-Substituted Ureas from Primary Amides." Synthesis, 52(14), 2099-2105. Link
Luedtke, N. W., et al. (2000). "A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents."[3][6] Bioorganic & Medicinal Chemistry Letters, 10(20), 2321-2324. Link
BenchChem Application Notes. (2025). "Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyanate." BenchChem Protocols. Link
Jagtap, S. S., et al. (2024). "Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization." Molecules, 29, 1234. Link
(2-Nitrophenyl)urea as a Reagent in Organic Synthesis: Application Notes and Protocols
(2-Nitrophenyl)urea is a specialized reagent in organic synthesis, valued for its potential role in the construction of nitrogen-containing heterocyclic compounds and as a precursor for more complex molecular architectur...
Author: BenchChem Technical Support Team. Date: February 2026
(2-Nitrophenyl)urea is a specialized reagent in organic synthesis, valued for its potential role in the construction of nitrogen-containing heterocyclic compounds and as a precursor for more complex molecular architectures. The presence of the ortho-nitro group significantly influences the reactivity of the urea moiety, making it a subject of interest for chemists exploring novel synthetic methodologies. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving (2-nitrophenyl)urea and related derivatives.
Core Principles and Reactivity
The synthetic utility of (2-nitrophenyl)urea is primarily dictated by the interplay between the urea functional group and the electron-withdrawing nitro group on the phenyl ring. The nitro group can act as a directing group and can be readily reduced to an amino group, opening pathways for intramolecular cyclization reactions to form various heterocyclic systems.
I. Synthesis of Substituted Ureas: A Foundational Protocol
The synthesis of substituted ureas is a cornerstone of medicinal chemistry and materials science.[1] One of the most direct methods for preparing unsymmetrical ureas involves the reaction of an isocyanate with an amine. While a specific protocol for the direct use of (2-nitrophenyl)urea as a primary reagent is not extensively documented in readily available literature, a general and highly efficient protocol for the synthesis of structurally related substituted ureas using a nitrophenyl isocyanate is presented below. This serves as a foundational method that can be adapted for various synthetic strategies.
Protocol 1: General Synthesis of N-(2-methyl-4-nitrophenyl)-N'-substituted Ureas
This protocol is adapted from a well-established procedure for the synthesis of substituted ureas from 2-methyl-4-nitrophenyl isocyanate and various primary or secondary amines.[2] This reaction proceeds via nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate.[2]
Materials and Equipment:
2-Methyl-4-nitrophenyl isocyanate
Desired primary or secondary amine (1.0 equivalent)
Anhydrous tetrahydrofuran (THF)
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel or syringe
Inert atmosphere setup (e.g., nitrogen or argon)
Rotary evaporator
Filtration apparatus (Büchner funnel)
Thin Layer Chromatography (TLC) plates
Procedure:
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0 equivalent) in a minimal amount of anhydrous THF.
In a separate flask, dissolve 2-methyl-4-nitrophenyl isocyanate (1.0 equivalent) in anhydrous THF.
While stirring the amine solution at room temperature (or 0 °C for highly reactive amines), add the isocyanate solution dropwise over 5-10 minutes.[2]
Allow the reaction mixture to stir at room temperature for 2-4 hours.
Monitor the reaction progress by TLC. The disappearance of the starting materials indicates completion.[2]
If a precipitate forms, collect the product by vacuum filtration and wash the solid with a small amount of cold solvent (e.g., diethyl ether or hexane).[2]
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by trituration with diethyl ether or hexane, followed by filtration, or by recrystallization.[2]
Dry the final product under vacuum to yield the pure substituted urea.
Causality Behind Experimental Choices:
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the isocyanate to the corresponding amine, which would lead to undesired side products.[2]
Inert Atmosphere: An inert atmosphere prevents the reaction of the isocyanate with atmospheric moisture.
Dropwise Addition: Slow, dropwise addition of the isocyanate solution helps to control the reaction temperature, especially for highly exothermic reactions with reactive amines.
TLC Monitoring: TLC is a simple and effective way to monitor the consumption of starting materials and the formation of the product, allowing for accurate determination of the reaction's endpoint.[2]
II. (2-Nitrophenyl)urea Derivatives in Heterocyclic Synthesis
Urea and its derivatives are versatile building blocks for the synthesis of a wide array of nitrogen-containing heterocycles.[3] The strategic placement of a nitro group, as in (2-nitrophenyl)urea, provides a latent amino group that can be unmasked for subsequent cyclization reactions.
Conceptual Application: Intramolecular Cyclization via Nitro Group Reduction
A key synthetic strategy involving (2-nitrophenyl)urea derivatives is the reduction of the nitro group to an amine, followed by an intramolecular cyclization to form a heterocyclic ring.
Logical Workflow for Heterocycle Synthesis:
Caption: Conceptual workflow for heterocycle synthesis from a (2-nitrophenyl)urea derivative.
This general pathway highlights how the ortho-nitro group can be leveraged to construct fused heterocyclic systems, which are common scaffolds in pharmaceuticals.
III. Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (2-nitrophenyl)urea and its derivatives.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
Storage: Store in a cool, dry place away from incompatible materials.
IV. Conclusion
While specific, detailed protocols for the direct application of (2-nitrophenyl)urea are not as prevalent as for other urea derivatives, its structure presents clear opportunities for its use in the synthesis of substituted ureas and, more significantly, as a precursor for nitrogen-containing heterocycles through a nitro-reduction and cyclization strategy. The foundational protocols for urea synthesis and the conceptual workflows for heterocyclic formation provided herein offer a solid starting point for researchers and drug development professionals to explore the synthetic potential of this and related compounds. The versatility of the urea functional group, combined with the reactivity of the nitrophenyl moiety, ensures that these classes of compounds will remain valuable tools in the arsenal of the synthetic organic chemist.
V. References
Costantino, L., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(6), 1427. Available at: [Link]
Zaporozhets, O. A., & Peleshanko, S. A. (2009). Methods of synthesis of nitrogen-containing heterocycles using ureas and related compounds. Russian Chemical Reviews, 78(9), 835. Available at: [Link]
The (2-Nitrophenyl)urea Scaffold: A Versatile Platform in Medicinal Chemistry
Introduction: The Understated Potential of the (2-Nitrophenyl)urea Moiety In the vast landscape of medicinal chemistry, the urea functional group stands out as a "privileged scaffold." Its remarkable ability to form robu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Understated Potential of the (2-Nitrophenyl)urea Moiety
In the vast landscape of medicinal chemistry, the urea functional group stands out as a "privileged scaffold." Its remarkable ability to form robust hydrogen bond networks with biological targets, coupled with favorable physicochemical properties, has cemented its role in a plethora of clinically approved drugs.[1] While the broader class of aryl ureas has seen extensive exploration, this guide focuses on the unique potential of the (2-nitrophenyl)urea core. The strategic placement of the nitro group in the ortho position introduces distinct electronic and steric features, offering a nuanced tool for medicinal chemists to fine-tune compound properties and explore novel therapeutic avenues. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and evaluation of (2-nitrophenyl)urea derivatives.
Core Applications in Drug Discovery
Derivatives of (2-nitrophenyl)urea have demonstrated promising bioactivity across several therapeutic areas. The electron-withdrawing nature of the nitro group can significantly influence the acidity of the urea protons and the overall electronic distribution of the molecule, thereby impacting target binding and pharmacokinetic properties.
Several studies have highlighted the potential of nitrophenyl urea derivatives as antidepressant agents.[2] The prevailing monoamine hypothesis of depression suggests that an imbalance of neurotransmitters like serotonin, norepinephrine, and dopamine is a key etiological factor.[3] Many antidepressant drugs function by inhibiting the reuptake of these neurotransmitters from the synaptic cleft, thereby enhancing their signaling.[4] It is hypothesized that nitrophenyl urea derivatives may exert their antidepressant effects by interacting with monoamine transporters.[5]
Experimental Protocols
Protocol 1: Synthesis of (2-Nitrophenyl)urea
This protocol details the synthesis of the parent scaffold, (2-nitrophenyl)urea, from 2-nitroaniline and potassium cyanate. This method is a modification of the classical cyanate method for arylurea synthesis and is chosen for its relative safety and efficiency.[6]
Standard laboratory glassware (beakers, flasks, etc.)
Stirring apparatus
Heating mantle or water bath
Buchner funnel and filter paper
Ice bath
Procedure:
Dissolution of Starting Material: In a 250 mL beaker, dissolve 0.1 moles of 2-nitroaniline in a mixture of 50 mL of glacial acetic acid and 100 mL of deionized water. Gently warm the mixture to 35-40°C to facilitate dissolution.
Preparation of Cyanate Solution: In a separate beaker, dissolve 0.15 moles of potassium cyanate in 100 mL of deionized water, warming slightly to 35°C.
Reaction Initiation: While stirring the 2-nitroaniline solution, slowly add approximately 10 mL of the potassium cyanate solution. The appearance of a white crystalline precipitate indicates the initiation of the reaction.
Completion of Reaction: Once precipitation begins, add the remainder of the potassium cyanate solution more rapidly with vigorous stirring. The reaction is exothermic, and the temperature may rise to 50-55°C.
Crystallization and Isolation: Continue stirring the resulting thick suspension for 15 minutes, then allow it to cool to room temperature and stand for 2-3 hours. Further cool the mixture in an ice bath to maximize precipitation.
Filtration and Washing: Collect the crude (2-nitrophenyl)urea by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water to remove any unreacted salts and acetic acid.
Drying and Purification: Thoroughly drain the product and allow it to air-dry. For higher purity, the crude product can be recrystallized from aqueous ethanol.
Expected Yield: 85-90%
Diagram: Synthetic Pathway for (2-Nitrophenyl)urea
Caption: Synthesis of (2-Nitrophenyl)urea.
Anticancer Activity: Targeting Cell Cycle Regulation and Proliferation
The urea scaffold is a prominent feature in many approved kinase inhibitors.[1] Nitroaryl urea derivatives have been investigated for their antiproliferative properties, with some compounds demonstrating inhibitory activity against cyclin-dependent kinase 2 (CDK2).[7] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The nitro group in the ortho position can influence the binding affinity and selectivity of these compounds for the ATP-binding pocket of kinases.
Mechanism of Action: Kinase Inhibition
Urea-based kinase inhibitors typically function by forming key hydrogen bonds with the hinge region of the kinase domain. The (2-nitrophenyl)urea moiety can act as a hydrogen bond donor and acceptor, mimicking the interactions of ATP. The nitro group can further modulate the electronic properties of the phenyl ring, potentially influencing pi-stacking interactions with aromatic residues in the active site.
Diagram: General Mechanism of Urea-Based Kinase Inhibition
Caption: Urea-based kinase inhibition.
Gastroprotective Effects: A Cytoprotective Mechanism
Interestingly, urea derivatives have also been explored for their anti-ulcerogenic activity. The mechanism is thought to involve "adaptive cytoprotection," where mild irritation of the gastric mucosa leads to an increase in protective factors.[8] The generation of ammonia from urea by urease can act as a mild irritant, stimulating the production of gastroprotective prostaglandins and nitric oxide, which enhance mucosal blood flow and mucus secretion.[9] While the direct role of the (2-nitrophenyl) substituent in this process requires further investigation, its influence on the chemical properties of the urea moiety could modulate this effect.
Quantitative Data Summary
The following table summarizes representative biological data for nitrophenyl urea derivatives from the literature.
The (2-nitrophenyl)urea scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. Its demonstrated bioactivity in the areas of depression, cancer, and gastroprotection warrants further investigation. Future research should focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the (2-nitrophenyl)urea core to optimize potency and selectivity for specific biological targets.
Mechanism of Action Elucidation: Detailed biochemical and cellular assays to pinpoint the precise molecular targets and pathways modulated by these compounds.
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
By leveraging the unique chemical properties of the (2-nitrophenyl)urea moiety, medicinal chemists can continue to innovate and develop next-generation therapeutics for a range of challenging diseases.
References
Listro, R., Rossino, G., Piaggi, F., Sonekan, F. F., Rossi, D., Linciano, P., & Collina, S. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 995351. [Link]
Sikka, P., Sahu, J. K., Mishra, A. K., & Hashim, S. R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem, 5(11), 479-483. [Link]
Kurzer, F. (1953). Arylureas. I. The Cyanate Method. Organic Syntheses, 33, 11. [Link]
Konturek, S. J., Brzozowski, T., Majka, J., Pytko-Polonczyk, J., & Stachura, J. (1993). Adaptive cytoprotection by ammonia and urea-urease system in the rat gastric mucosa. Digestive diseases and sciences, 38(8), 1401–1408. [Link]
Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2009). Recent advances in the understanding of the interaction of antidepressant drugs with serotonin and norepinephrine transporters. Chemical Communications, (28), 3677-3692. [Link]
Brzozowski, T., Konturek, P. C., Sliwowski, Z., Pytko-Polonczyk, J., Szlachcic, A., & Drozdowicz, D. (1996). Urea-urease system in cytoprotection against acute mucosal damage. Journal of physiology and pharmacology: an official journal of the Polish Physiological Society, 47(1), 73–86. [Link]
Wójcik, F., Głowacka, I. E., Wróbel, M. Z., Sławiński, J., & Kawiak, A. (2015). Discovery of nitroaryl urea derivatives with antiproliferative properties. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 114–122. [Link]
Özbek, B., & Ceylan, M. (2005). Some urea derivatives with anticancer or antibacterial activity 6–11. Arkivoc, 2005(10), 1-10. [Link]
Perveen, S., Mustafa, S., Khan, M. A., Dar, A., Khan, K. M., & Voelter, W. (2012). Substituted urea derivatives: a potent class of antidepressant agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 8(3), 330–336. [Link]
Stahl, S. M. (2013). Stahl's essential psychopharmacology: neuroscientific basis and practical applications. Cambridge university press. [Link]
Uzbay, T. I. (2008). Mechanism of Actions of Antidepressants: Beyond the Receptors. Turkish Journal of Psychiatry, 19(2). [Link]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Urea Derivatives
This Application Note is designed for researchers and analytical scientists in pharmaceutical development and agrochemical analysis. It synthesizes regulatory standards (USP) with advanced method development strategies f...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and analytical scientists in pharmaceutical development and agrochemical analysis. It synthesizes regulatory standards (USP) with advanced method development strategies for the challenging analysis of urea derivatives.
Introduction & Chemical Context
Urea derivatives (
) are a cornerstone of modern chemistry, serving as the pharmacophore for antidiabetic sulfonylureas (e.g., Glimepiride), kinase inhibitors, and phenylurea herbicides (e.g., Diuron).
Analytical Challenges:
Polarity Spectrum: Simple ureas (e.g., Urea, Biuret) are highly polar and retain poorly on standard C18 columns, often eluting in the void volume.
UV Detection Limits: The urea carbonyl group (
) has a weak chromophore ( nm). Unless the derivative contains an aromatic ring (e.g., phenylureas), detection requires low-UV capability or derivatization.
Thermal Instability: Ureas can degrade into isocyanates and amines upon heating; therefore, GC is often unsuitable, making HPLC the gold standard.
Method Development Strategy
Successful analysis requires matching the separation mode to the hydrophobicity of the substituent groups (
).
Decision Matrix: Column & Mode Selection
Analyte Class
Log P (Approx)
Recommended Mode
Stationary Phase
Simple Ureas (Urea, Biuret)
< 0 (Hydrophilic)
HILIC or Aqueous Normal Phase
PolyHydroxyethyl A, Amide-C18, or Hydride Silica
Sulfonylureas (Glimepiride)
2.0 – 4.0
Reversed-Phase (RP)
C18 (USP L1), C8
Phenylurea Herbicides
2.0 – 3.5
Reversed-Phase (RP)
C18, Phenyl-Hexyl
Chiral Ureas
N/A
Normal Phase / Polar Organic
Polysaccharide (Amylose/Cellulose)
Visualization: Method Development Workflow
Figure 1: Decision tree for selecting the appropriate stationary phase and detection wavelength based on the structural properties of the urea derivative.
): NLT 1.5 between Glimepiride and Related Compound B (cis-isomer).
Tailing Factor (
): NMT 2.0.
RSD: NMT 2.0% for replicate injections.
Expert Insight: The low pH (2.1–2.7) is non-negotiable. At neutral pH, the sulfonylurea moiety ionizes, causing early elution and peak splitting. Ensure the column is end-capped to prevent secondary interactions with the urea nitrogen.
Protocol 2: Analysis of Highly Polar Raw Materials (Urea & Biuret)
Target: Urea content and Biuret impurity in raw materials.[2][3]
Context: Urea is too polar for standard C18 retention. "Dewetting" (pore collapse) occurs if 100% aqueous mobile phases are used on standard C18. This protocol uses HILIC (Hydrophilic Interaction Liquid Chromatography) .[3][4]
Chromatographic Conditions
Column: PolyHydroxyethyl A (PolyLC) or Amide-C18,
mm, 5 µm.
Mobile Phase: Acetonitrile : 10 mM Ammonium Acetate pH 6.8 (90:10 v/v).
Note: High organic content drives retention in HILIC mode.
Sample Prep: Dissolve 100 mg of Urea sample in 100 mL of Mobile Phase (do not use pure water as diluent; it disrupts HILIC partitioning).
Equilibration: HILIC columns require longer equilibration (approx. 20–30 column volumes) to establish the water layer on the stationary phase.
Analysis: Urea will elute after the void volume. Biuret (a dimer impurity) will retain longer due to increased polarity/H-bonding.
Protocol 3: Trace Analysis of Herbicide Ureas (LC-MS/MS)
Target: Phenylureas (e.g., Diuron, Linuron) in environmental or biological matrices.
Context: For ppb-level detection, UV is insufficient. ESI-MS is preferred. Phenylureas ionize well in Positive Mode (
).
LC-MS/MS Conditions[7][8][9]
Column: C18 Rapid Resolution (
mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
Time (min)
%B
0.0
5
1.0
5
8.0
95
| 10.0 | 95 |
MS Source: Electrospray Ionization (ESI+).
MRM Transitions (Example for Diuron):
Quantifier:
Qualifier:
Expert Insight: Urea herbicides can form adducts (
) if buffers are not clean. Use LC-MS grade solvents. If sensitivity drops, check for source fragmentation; ureas can lose the alkyl-amine group in the source if voltages are too high.
Troubleshooting & Optimization Guide
Common Failure Modes
Symptom
Probable Cause
Corrective Action
Peak Tailing
Secondary silanol interactions with urea nitrogens.
Use a "Base Deactivated" or highly end-capped column. Add 10-20 mM TEA (Triethylamine) if using high pH (rare).
Retention Drift
Column "Dewetting" (Phase Collapse).
In RP mode, never use <5% organic solvent unless using a specialized "Aqua" or "Polar-Embedded" C18 column.
Split Peaks
Sample solvent mismatch.
Dissolve sample in the mobile phase. Injecting a high-organic sample into a high-aqueous stream causes precipitation/mixing issues.
Urea degrades to Ammonia + CO2. Prepare standards fresh daily. Avoid leaving urea solutions in the autosampler >24h.
Hydrolytic Stability Warning
Urea derivatives are susceptible to hydrolysis, particularly at extreme pH (
or ) and elevated temperatures.
Recommendation: Maintain column temperature
.
Storage: Store stock solutions in the refrigerator (
).
References
USP Monograph: Glimepiride. United States Pharmacopeia.[7] (Current Official Revision). Defines the regulatory standard for sulfonylurea analysis using phosphate buffers and C18 columns.
Dallet, P., et al. (2000). "Determination of urea, allantoin and lysine pyroglutamate in cosmetic samples by hydrophilic interaction chromatography."[4] Journal of Chromatography B, 742(2), 447-452. Establishes HILIC conditions for polar urea analysis.
Thurman, E. M., et al. (2001). "Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water."[8] Journal of Agricultural and Food Chemistry, 49(12). Details ESI fragmentation pathways for urea herbicides.
MicroSolv Technology Corp. "Urea Analyzed by HPLC - Application Note." Demonstrates the use of Hydride Silica columns for retaining urea without derivatization.
Technical Support Center: Navigating the Synthesis of Unsymmetrical Ureas
Welcome to the Technical Support Center for the synthesis of unsymmetrical ureas. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining their targ...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of unsymmetrical ureas. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining their target molecules with high purity and yield. As a Senior Application Scientist with extensive field experience, I have structured this guide to provide not only procedural solutions but also a deep understanding of the underlying chemical principles that govern these reactions. Our goal is to empower you to troubleshoot effectively and optimize your synthetic strategies.
This center is divided into two main sections:
Frequently Asked Questions (FAQs): Quick answers to common problems encountered during the synthesis of unsymmetrical ureas.
In-Depth Troubleshooting Guides: Detailed explorations of specific side reactions, including their mechanisms, prevention strategies, and remediation protocols.
We will delve into the nuances of reaction conditions, reagent selection, and purification techniques, all supported by authoritative literature to ensure scientific integrity.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise during the synthesis of unsymmetrical ureas.
Q1: My primary side product is the symmetrical urea of my starting amine. What is the most likely cause and how can I prevent it?
This is the most common side reaction, especially when using methods that generate an isocyanate intermediate. The primary cause is often the presence of moisture in your reaction. Even trace amounts of water can react with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another molecule of isocyanate to produce the undesired symmetrical urea.[1]
Prevention Strategies:
Rigorous Drying of Reagents and Solvents: Ensure all starting materials, solvents, and glassware are scrupulously dried.
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Controlled Addition: If you are adding an amine to a pre-formed or in situ generated isocyanate, consider adding the amine slowly to the isocyanate solution to maintain a low concentration of the free amine.
Q2: I am using 1,1'-Carbonyldiimidazole (CDI) and still getting symmetrical urea. I thought this method was supposed to be selective. What's going wrong?
While CDI is a valuable phosgene substitute that can offer high selectivity, the formation of symmetrical urea can still occur, particularly if the order of addition and reaction times are not carefully controlled.[2] If the first amine is allowed to react with CDI to form the carbamoyl imidazole intermediate, and there is an excess of the first amine present or the second amine is not added promptly, the intermediate can react with another molecule of the first amine to form the symmetrical urea.
Troubleshooting:
Order of Addition is Critical: Always add the first amine to the CDI solution to form the activated intermediate. Then, add the second amine to this reaction mixture.
Monitor the reaction: Use thin-layer chromatography (TLC) to monitor the formation of the intermediate before adding the second amine.[3]
Q3: My reaction is complete, but I'm struggling to separate the unsymmetrical urea from the symmetrical byproduct. What are the best purification strategies?
Purification can indeed be challenging due to the similar polarities of the desired product and the symmetrical byproduct.
Effective Purification Techniques:
Flash Column Chromatography: This is often the most effective method. A careful selection of the solvent system is crucial. A good starting point is a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone).[4][5]
Crystallization: If there is a significant difference in the solubility of the unsymmetrical and symmetrical ureas, crystallization can be a highly effective and scalable purification method. Experiment with different solvent systems to find one where the desired product has lower solubility at a given temperature.[4]
Q4: I'm observing a significant amount of a higher molecular weight byproduct. What could it be?
This is likely the formation of biuret or allophanate structures. These side products arise from the reaction of the initially formed urea or urethane (if applicable) with another molecule of isocyanate.[6][7][8] This is more common when an excess of isocyanate is used or at elevated temperatures.
Mitigation:
Stoichiometric Control: Use a precise 1:1 stoichiometry of the amine and isocyanate.
Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of these subsequent reactions.
In-Depth Troubleshooting Guides
This section provides a more detailed analysis of common side reactions, including their mechanisms and comprehensive strategies for their mitigation.
Formation of Symmetrical Ureas
The formation of symmetrical ureas is arguably the most prevalent challenge in the synthesis of their unsymmetrical counterparts, particularly in isocyanate-based methods.
The primary culprit is the reaction of the isocyanate intermediate with a nucleophile other than the intended second amine. The most common nucleophile is an amine generated in situ from the hydrolysis of the isocyanate.
Objective: To minimize the formation of symmetrical urea byproducts.
Materials:
Anhydrous solvents (e.g., THF, DCM, Acetonitrile) stored over molecular sieves.
Freshly distilled or rigorously dried amines.
High-purity isocyanate or in situ isocyanate precursor (e.g., from an acyl azide).
Inert gas supply (Nitrogen or Argon).
Oven-dried glassware.
Protocol:
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool under a stream of inert gas or in a desiccator.
Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas.
Reagent and Solvent Handling:
Use anhydrous solvents dispensed from a solvent purification system or a freshly opened bottle over molecular sieves.
If the amine is a solid, dry it under high vacuum. If it is a liquid, consider distilling it from a suitable drying agent (e.g., CaH₂).
Reaction Execution (Isocyanate Method):
Dissolve the isocyanate in the anhydrous solvent.
Slowly add a solution of the second amine to the isocyanate solution at a controlled temperature (often 0°C to room temperature). The slow addition maintains a low concentration of the free amine, disfavoring the formation of symmetrical urea from any in situ generated amine.
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the point of complete consumption of the limiting reagent.
Reaction Parameter
Effect on Symmetrical Urea Formation
Recommendation
Solvent Polarity
Polar aprotic solvents can stabilize the charged intermediates in the reaction of isocyanate with water, potentially increasing the rate of symmetrical urea formation.
Use less polar, anhydrous solvents like THF or DCM.
Temperature
Higher temperatures can accelerate the rate of all reactions, including the undesirable reaction with water.
Conduct the reaction at or below room temperature if the reaction rate is sufficient.
Presence of Base
Organic bases can react with the isocyanate intermediate, leading to side products.[5]
If a base is required, use a non-nucleophilic base and add it cautiously. For many isocyanate-amine reactions, no base is needed.[2]
Formation of Biuret and Allophanate Byproducts
These byproducts result from the reaction of the newly formed urea or urethane with excess isocyanate.
A similar reaction can occur if a urethane is present, leading to an allophanate.
Key Principle: Precise control over stoichiometry is paramount.
Experimental Protocol:
Accurate Measurement: Use precise measurements for both the amine and the isocyanate to ensure a 1:1 molar ratio.
Controlled Addition: Add the isocyanate solution dropwise to the amine solution. This ensures that there is no localized excess of isocyanate.
Temperature Control: Maintain a low to moderate reaction temperature to disfavor the secondary reaction of the urea product with the isocyanate.
Side Reactions in Carbodiimide-Mediated Syntheses
While generally cleaner, carbodiimide-mediated syntheses are not without their potential pitfalls.
This is a common side reaction where the O-acylisourea intermediate rearranges to a stable N-acylurea. This byproduct is often difficult to remove.
Solvent Choice: The use of solvents with low dielectric constants, such as dichloromethane or chloroform, can minimize the rearrangement to the N-acylurea.
Additives: The addition of N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can intercept the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and readily reacts with the amine.
Alternative Phosgene-Free Synthetic Routes
To circumvent the challenges associated with isocyanates and traditional coupling agents, several phosgene-free methods have been developed.
Synthesis via Dioxazolones
3-Substituted dioxazolones can serve as precursors to in situ generated isocyanates under mild heating in the presence of a base.[1] This method can provide unsymmetrical ureas with high chemoselectivity and often avoids the formation of symmetrical byproducts.[1]
Synthesis from Carbonyl Sulfide (COS)
A novel and mild method for the highly selective synthesis of unsymmetrical ureas from amines and carbonyl sulfide (COS) has been established.[9][10] This approach can be particularly effective for combinations of aliphatic primary and secondary amines, or sterically hindered primary amines and aromatic primary amines.[9][10] The high selectivity is achieved through careful control of reaction temperature in a two-stage process.[9][10]
Conclusion
The synthesis of unsymmetrical ureas is a critical transformation in medicinal chemistry and drug development. While seemingly straightforward, it is often plagued by side reactions that can significantly impact yield and purity. By understanding the mechanisms of these side reactions and implementing the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve the outcomes of their synthetic efforts. A methodical approach to reaction setup, careful control of reaction parameters, and informed purification strategies are the cornerstones of success in this area.
References
Synthesis of Unsymmetrical Urea Derivatives via Cu‐Catalyzed Reaction of Acylazide and Secondary Amine. (2022). ResearchGate. [Link]
The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. (2021). Biointerface Research in Applied Chemistry. [Link]
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (2017). Beilstein Journal of Organic Chemistry. [Link]
Design and synthesis of unsymmetrical peptidyl urea inhibitors of aspartic peptidases. (1997). Journal of the American Chemical Society. [Link]
A Simple Method for the Synthesis of Unsymmetrical Ureas. (2011). ResearchGate. [Link]
Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. (2020). Green Chemistry Letters and Reviews. [Link]
Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. (2024). Organic Chemistry Frontiers. [Link]
Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. (2024). RSC Publishing. [Link]
Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024). Molecules. [Link]
Effects of Molecular Length and Polarity of Chain Extenders on Microphase Separation and on Thermal and Mechanical Properties of Rigid Polyurethane Foam. (2024). MDPI. [Link]
Urea Formation - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. (2018). ResearchGate. [Link]
A Facile Synthesis of Unsymmetrical Ureas. (2011). ResearchGate. [Link]
Formation of allophanates and biurets. (n.d.). ResearchGate. [Link]
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019). Polymers. [Link]
Reactivity of isocyanates with urethanes: Conditions for allophanate formation. (2011). ResearchGate. [Link]
Technical Support Center: Purification of Crude (2-Nitrophenyl)urea
The following technical guide is designed for researchers and process chemists requiring high-purity (2-Nitrophenyl)urea (also known as 1-(2-nitrophenyl)urea or o-nitrophenylurea). It moves beyond basic textbook instruct...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers and process chemists requiring high-purity (2-Nitrophenyl)urea (also known as 1-(2-nitrophenyl)urea or o-nitrophenylurea). It moves beyond basic textbook instructions to address the specific physicochemical behavior of this nitro-substituted urea.
Executive Summary & Compound Profile
Before initiating purification, verify your crude material against these benchmarks. (2-Nitrophenyl)urea is distinct from its para-isomer and unsubstituted urea in both solubility and color.
Property
Specification
Notes
Appearance
Pale yellow crystals/needles
The nitro group imparts a yellow tint; bright orange indicates amine contamination.
Melting Point
181 – 184 °C
Significantly lower than the para-isomer (~238 °C) and bis-urea (>300 °C).
Solubility (Hot)
Ethanol, Water, Acetic Acid
High solubility facilitates recrystallization.
Solubility (Cold)
Water, Ether, Benzene
Low solubility drives high recovery yields.
Key Impurity
2-Nitroaniline
Bright orange/red solid. Less polar than the urea product.
Phase 1: Initial Assessment (Triage)
Q: My crude product is a bright orange powder. Is this normal?A: No. A bright orange or reddish color typically indicates significant contamination with unreacted 2-nitroaniline . The pure urea derivative should be pale yellow.
Action: If the crude is sticky or deep orange, perform a pre-wash. Triturate (stir vigorously) the solid in cold dichloromethane (DCM) or diethyl ether. The lipophilic 2-nitroaniline is soluble in these solvents, while the urea derivative is generally insoluble. Filter and proceed to recrystallization.
Q: How do I confirm the reaction is complete before purifying?A: Use Thin Layer Chromatography (TLC).
Stationary Phase: Silica Gel 60 F254.
Mobile Phase: 5% Methanol in Dichloromethane (adjust polarity as needed).
Visualization: UV light (254 nm).
Interpretation:
Top Spot (High Rf): 2-Nitroaniline (Starting Material) - Less polar due to intramolecular H-bonding.
Bottom Spot (Lower Rf): (2-Nitrophenyl)urea (Product) - More polar due to the urea moiety.
Note: If the top spot is visible, the reaction is incomplete or purification is required.
This protocol utilizes the steep solubility curve of (2-Nitrophenyl)urea in aqueous ethanol or water.
Workflow Diagram
Caption: Standard recrystallization workflow for nitro-substituted ureas.
Step-by-Step Methodology
Step 1: Solvent Selection
Standard: Water is often sufficient due to the nitro group's polarity, but 50:50 Ethanol:Water (v/v) is the "Goldilocks" solvent—it dissolves the compound well at reflux but forces precipitation upon cooling.
Alternative: If the product is very impure, use Glacial Acetic Acid . (Requires careful handling and thorough washing to remove acid traces).
Add solvent in small portions until the solid just dissolves.
Technical Insight: If small particles remain that refuse to dissolve even after adding 20% excess solvent, these are likely inorganic salts (from KOCN) or bis-urea byproducts. Do not add more solvent. Proceed to hot filtration.
Step 3: Hot Filtration (Optional but Recommended)
If insoluble particles are visible, filter the boiling solution through a pre-warmed funnel/fluted filter paper. This prevents premature crystallization on the glass.
Step 4: Crystallization
Remove from heat and let the flask cool to room temperature undisturbed .
Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling grows pure, defined needles/prisms.
Once at room temperature, place in an ice bath (0–4 °C) for 30 minutes to maximize yield.
Step 5: Isolation
Filter the crystals using a Büchner funnel.
The Critical Wash: Wash the crystals with a small volume of ice-cold solvent (the same type used for crystallization).
Mechanism: This displaces the "mother liquor" (which holds the dissolved impurities like 2-nitroaniline) from the surface of the crystals without redissolving the product.
Phase 3: Troubleshooting Common Issues
Q: My product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing.
Cause: The solution is too concentrated, or the melting point of the solute in the solvent mixture has dropped below the boiling point of the solvent.
Fix:
Reheat to redissolve the oil.
Add a small amount of Ethanol (to increase solubility) or more solvent overall.
Scratch the inner wall of the flask with a glass rod to induce nucleation.
Cool more slowly (wrap the flask in a towel).
Q: The yield is very low (<40%).
Cause: Too much solvent was used (product remained dissolved) or the wash step was too aggressive.
Fix: Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume and repeat the cooling process to harvest a "second crop" of crystals. (Note: Second crops are usually less pure).
Q: The melting point is broad (e.g., 175–182 °C).
Cause: Impurities are still present.
Fix: Recrystallize again. If the color is still dark yellow/orange, perform a charcoal decolorization step: add activated carbon to the boiling solution, stir for 5 mins, and filter hot before cooling.
Phase 4: Validation Standards
Before releasing the compound for biological or chemical use, confirm identity and purity.
Test
Acceptance Criteria
Melting Point
181 – 184 °C (Sharp range, <2°C spread)
TLC
Single spot under UV (254 nm). No orange spot at solvent front.
1H NMR
Integration of aromatic protons must match expected 4H pattern. Urea protons ( and ) typically appear as broad singlets, often exchangeable with .
Appearance
Pale yellow needles or crystalline powder.
Solubility Decision Tree
Caption: Logic flow for selecting the optimal recrystallization solvent.
References
Melting Point & Physical Data
Encyclopedia of Explosives and Related Items, Vol 10. DTIC. (Cites MP as 181-184°C and describes "Yellow crystals from water"). 2
Synthesis & General Urea Properties
Organic Syntheses, Coll. Vol. 4, p.49 (1963); Vol. 31, p.11 (1951). (Describes the analogous cyanate method for aryl ureas).
TLC Separation of Nitroanilines
Politzer, I. R., et al. "TLC of p-nitroanilines and their analogues." Journal of Chromatographic Science, 1995. (Establishes polarity differences between amine and urea derivatives).
Solubility Data
Silva, A. P., et al. "Solubility of Urea in ethanol-water mixtures." Revista Ion, 2016. (Provides thermodynamic basis for EtOH/Water recrystallization).
Technical Support Center: Overcoming Solubility Challenges with (2-Nitrophenyl)urea
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (2-Nitrophenyl)urea. As a Senior Application Scientist, I understand that realizing the full syntheti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (2-Nitrophenyl)urea. As a Senior Application Scientist, I understand that realizing the full synthetic potential of this versatile reagent can be hampered by its challenging solubility profile. This guide is designed to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design. We will explore the causality behind common solubility issues and provide validated, step-by-step protocols to ensure your reactions proceed efficiently and successfully.
FAQ 1: What are the fundamental solubility characteristics of (2-Nitrophenyl)urea?
Understanding the inherent properties of (2-Nitrophenyl)urea is the first step in troubleshooting. Its structure, featuring a polar urea group, a nitro group, and a moderately non-polar phenyl ring, results in a complex solubility behavior.
The key takeaway is the principle of "like dissolves like." The molecule possesses both hydrogen bond donors (the N-H groups) and acceptors (the C=O and NO₂ groups), as well as an aromatic system. This dual nature means its solubility is highly dependent on the solvent's ability to interact with these different functionalities.[1][2]
Polar Aprotic Solvents: These are generally the most effective solvents. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) excel at dissolving (2-Nitrophenyl)urea.[1] Their high polarity and ability to accept hydrogen bonds solvate the urea moiety effectively, while their organic nature accommodates the phenyl ring.
Polar Protic Solvents: Solvents such as ethanol and methanol can dissolve urea derivatives, but often less effectively than polar aprotic solvents.[2][3] While they can form hydrogen bonds, the strength of these interactions may be weaker compared to those in DMSO or DMF.[2] Heating is often required to achieve useful concentrations in alcohols.[4]
Non-Polar Solvents: (2-Nitrophenyl)urea exhibits very low solubility in non-polar solvents like hexane, diethyl ether, and chloroform.[3][4] These solvents lack the ability to form the necessary hydrogen bonds to break down the crystal lattice of the solid urea.[4]
Aqueous Solubility: Solubility in water is generally low.[1] While the urea group is hydrophilic, the hydrophobic nitrophenyl group limits its interaction with water molecules.[1]
FAQ 2: My (2-Nitrophenyl)urea won't dissolve in my chosen reaction solvent. What is my first course of action?
When facing poor solubility, a systematic approach is crucial. The flowchart below outlines a decision-making process to guide your troubleshooting efforts, starting with the simplest interventions.
Caption: Troubleshooting workflow for solubility issues.
FAQ 3: Which solvents are most effective, and how do I choose the right one?
The choice of solvent is the most critical factor. The ideal solvent not only dissolves your starting material but is also compatible with your reaction conditions (e.g., temperature, other reagents).
The diagram below illustrates the "like dissolves like" principle for (2-Nitrophenyl)urea.
Caption: Solvent compatibility based on polarity.
Solvent Selection Table
Solvent
Type
Boiling Point (°C)
Key Considerations
DMF
Polar Aprotic
153
Excellent dissolving power, but high boiling point can make removal difficult.
DMSO
Polar Aprotic
189
Superior dissolving power, but very high boiling point and can be difficult to remove completely.
Acetonitrile
Polar Aprotic
82
Good choice for moderate temperatures; easier to remove than DMF/DMSO.[3]
Ethanol
Polar Protic
78
May require heating to achieve sufficient concentration.[2][4] Useful for recrystallization.[5]
1,4-Dioxane
Polar Aprotic
101
A good mid-range boiling point solvent used in some urea syntheses.[6]
THF
Polar Aprotic
66
Lower boiling point option, may have moderate solubility.
Expert Insight: For most applications, DMF or Acetonitrile offer the best balance of solubility and practicality. Start with these unless your reaction chemistry dictates otherwise. Always use anhydrous solvents to prevent potential side reactions, such as the hydrolysis of isocyanate precursors if you are performing a synthesis.[5]
FAQ 4: Can I avoid changing my entire experimental setup? What if I'm committed to a less-than-ideal solvent?
Yes, several strategies can be employed:
Temperature Increase: The solubility of most solids, including urea derivatives, increases with temperature.[4]
Protocol: Gradually heat your reaction mixture in an oil bath, monitoring for dissolution. Start at 40 °C and increase in 10 °C increments. Be mindful of the boiling point of your solvent and the thermal stability of your reagents.
Causality: Supplying thermal energy increases the kinetic energy of the solvent molecules, allowing them to overcome the crystal lattice energy of the solid (2-Nitrophenyl)urea more effectively.[4]
Sonication: Using an ultrasonic bath can significantly aid dissolution.
Protocol: Place your sealed reaction vessel in an ultrasonic bath for 15-30 minute intervals.
Causality: Sonication creates micro-cavitations in the solvent. The collapse of these bubbles generates localized high energy, which helps to break apart the solid particles and increase the surface area available for solvation.
Running the Reaction as a Slurry: If the compound remains partially undissolved, the reaction can sometimes still proceed. This is effective if the dissolved portion reacts and Le Chatelier's principle drives more of the solid into solution as the reaction progresses.
Consideration: This method requires vigorous stirring to ensure good mass transfer between the solid and liquid phases. Reaction times may be longer, and monitoring by methods like TLC or LC-MS is essential to confirm conversion.
FAQ 5: I've tried everything and solubility is still limiting my reaction. Are there alternative synthetic routes?
Absolutely. If direct use of (2-Nitrophenyl)urea is problematic, you can generate the urea functionality using different, often more soluble, intermediates. This is a common strategy in medicinal chemistry to bypass problematic physical properties.[7]
Alternative Strategy: The Carbamate Intermediate Route
This two-step approach avoids the direct use of solid (2-Nitrophenyl)urea by first forming a more soluble activated intermediate, such as a carbamate, from 2-nitroaniline. This intermediate then reacts with the desired amine.
Caption: Workflow for an alternative two-step urea synthesis.
Experimental Protocol: Synthesis of a N,N'-disubstituted urea via a carbamate
This protocol is adapted from methodologies using activated carbonate reagents, which provide a safer alternative to phosgene.[8]
Step 1: Carbamate Formation
Dissolve your primary amine (e.g., benzylamine, 1.0 eq) in a suitable solvent like toluene or dichloromethane.
Add bis(o-nitrophenyl) carbonate (1.0 eq) to the solution at room temperature.
Stir the reaction for 2-4 hours, monitoring the consumption of the starting amine by TLC.
Upon completion, the intermediate carbamate (e.g., N-benzyl-o-nitrophenyl carbamate) is formed.[8] This intermediate can often be used directly in the next step.
Step 2: Reaction with 2-Nitroaniline
To the solution containing the carbamate intermediate, add 2-nitroaniline (1.0 eq).
Heat the mixture to reflux (e.g., in toluene) and stir for 4-8 hours.
Monitor the formation of the unsymmetrical urea product by TLC or LC-MS.
After the reaction is complete, cool the mixture. The product may precipitate upon cooling or can be isolated by standard workup and purification procedures like recrystallization or column chromatography.[8][9]
This method's advantage lies in the typically better solubility of the carbamate intermediate compared to (2-Nitrophenyl)urea itself, allowing the reaction to proceed in a homogeneous phase.
FAQ 6: How does structural modification impact the solubility of urea-containing compounds?
For drug development professionals, understanding structure-solubility relationships is key. The poor solubility of many urea derivatives stems from their planar structure, which allows for efficient crystal packing and strong intermolecular hydrogen bonding.
Strategies to enhance solubility often involve disrupting this planarity:[6]
Breaking Symmetry: Introducing different substituents on the two nitrogen atoms creates unsymmetrical ureas, which can disrupt the crystal lattice.
Introducing Steric Hindrance: Adding bulky groups, particularly at the ortho position of an aryl ring, can twist the molecule out of planarity. This steric clash reduces the efficiency of crystal packing, often leading to a lower melting point and increased solubility.[6]
Intramolecular Hydrogen Bonding: Designing the molecule so the urea moiety can form an intramolecular hydrogen bond can "mask" its ability to form strong intermolecular bonds, which can improve solubility and membrane permeability.[6]
A notable example demonstrated a 110-fold increase in solubility by adding a methyl group to one of the urea nitrogens, thereby disrupting the planar conformation.[6] These principles are vital when designing new molecules to avoid downstream formulation challenges.[7]
Safety Considerations
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side protection, lab coat, and suitable chemical-resistant gloves (tested according to EN 374).[10]
Handling (2-Nitrophenyl)urea: While urea itself is not highly hazardous, nitrophenyl compounds should be handled with care.[10][11] Avoid generating dust; use a fume hood if possible.[10] In case of contact, wash skin thoroughly with water.
Solvent Safety: Be aware of the specific hazards of the solvents you are using. DMF and DMSO are excellent solvents but can facilitate skin absorption of other chemicals. Always work in a well-ventilated fume hood.[12]
References
1,3-bis(4-nitrophenyl)urea - Solubility of Things.
Which is the best organic solvent for nitrophenol solubility and extraction? - ResearchGate.
Urea - Sciencemadness Wiki.
Urea - Solubility of Things.
Urea Solubility In Organic Solvents Revealing - jinjiang melamine.
Solubility Of Urea Overview - jinjiang melamine.
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH.
Application Notes: Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyanate - Benchchem.
A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents - Nathan Luedtke.
Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC - NIH.
Safety Data Sheet: Urea - Carl ROTH.
Urea - SAFETY DATA SHEET.
SAFETY DATA SHEET - Airgas.
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC.
Comparative study of phosgene vs. non-phosgene methods for urea synthesis
A Comparative Guide to Phosgene and Non-Phosgene Urea Synthesis Methods For Researchers, Scientists, and Drug Development Professionals The synthesis of ureas is a cornerstone of modern organic and medicinal chemistry, p...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to Phosgene and Non-Phosgene Urea Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ureas is a cornerstone of modern organic and medicinal chemistry, providing the structural backbone for a vast array of pharmaceuticals, agrochemicals, and polymers. Historically, the dominant method for urea synthesis has involved the use of phosgene (COCl₂), a highly efficient but notoriously toxic reagent. Growing concerns over safety and environmental impact have catalyzed the development of numerous non-phosgene alternatives. This guide provides a comprehensive comparison of these methodologies, offering insights into their mechanisms, experimental considerations, and relative merits to inform your synthetic strategy.
The Phosgene Route: A Double-Edged Sword
The reaction of phosgene with primary or secondary amines is a long-established and highly effective method for synthesizing ureas. The process is typically rapid and high-yielding. Phosgene, a colorless gas, is the double acyl chloride of carbonic acid, making it highly reactive.[1]
Mechanism of Phosgene-Based Urea Synthesis:
The reaction proceeds through a two-step mechanism:
Formation of Carbamoyl Chloride: The amine attacks the electrophilic carbonyl carbon of phosgene, displacing a chloride ion to form a carbamoyl chloride intermediate.
Reaction with a Second Amine: A second equivalent of amine then reacts with the carbamoyl chloride, displacing the remaining chloride to form the urea product and a molecule of hydrochloric acid.
This method's primary advantage is its broad applicability and efficiency. However, the extreme toxicity of phosgene gas presents significant handling and safety challenges.[2][3] Phosgene is a potent pulmonary irritant and was used as a chemical weapon during World War I.[1][3] Its use necessitates specialized equipment and stringent safety protocols to prevent accidental exposure.[4] Furthermore, the reaction generates two equivalents of corrosive hydrogen chloride (HCl) as a byproduct, which requires neutralization and disposal, adding to the process's environmental burden.[5]
To mitigate the risks associated with gaseous phosgene, solid phosgene substitutes like triphosgene (bis(trichloromethyl) carbonate) and carbonyldiimidazole (CDI) have been developed.[2][6] While easier to handle, triphosgene can decompose to form phosgene in situ, and thus requires careful handling.[6][7] CDI is another safer alternative, particularly for the formation of ureas.[2]
The Rise of Non-Phosgene Alternatives
The drive for greener and safer chemical processes has led to the exploration of various non-phosgene methods for urea synthesis. These approaches utilize less hazardous carbonyl sources and often proceed under milder reaction conditions.
Synthesis from Carbon Dioxide (CO₂)
Direct synthesis from carbon dioxide and ammonia is the primary industrial method for producing urea for fertilizers.[8][9] This process, known as the Bosch-Meiser process, involves two main equilibrium reactions:
Carbamate Formation: Liquid ammonia and gaseous carbon dioxide react under high temperature and pressure to form ammonium carbamate.[8]
Urea Conversion: The ammonium carbamate then dehydrates to form urea and water.[8]
While highly effective on an industrial scale, this method's high-pressure and high-temperature requirements (140–175 bar and around 190 °C) make it less suitable for laboratory-scale synthesis of fine chemicals and pharmaceuticals.[8] However, recent research has focused on developing catalytic systems to facilitate urea synthesis from CO₂ and amines under milder conditions.[10][11]
The Dimethyl Carbonate (DMC) Pathway
Dimethyl carbonate (DMC) has emerged as an environmentally benign and versatile reagent for organic synthesis. It can serve as a phosgene substitute for the synthesis of ureas from amines. The reaction of urea with methanol can also produce DMC, presenting an interesting ecological and economic cycle.[12][13]
The synthesis of DMC from urea and methanol is an attractive, indirect route for CO₂ utilization.[14] The reaction typically proceeds via a methyl carbamate intermediate.[12] Various metal oxide catalysts, such as ZnO, have shown good performance in this conversion.[13]
Urea-based and Other Non-Phosgene Routes
Other notable non-phosgene methods include:
From Isocyanates: The reaction of an amine with an isocyanate is a straightforward and common method for forming ureas.[6] While this avoids the direct use of phosgene in the final step, the isocyanates themselves are often produced from phosgene.[15] However, non-phosgene routes to isocyanates are also being actively developed.[5][16]
Oxidative Carbonylation: This method involves the reaction of amines with carbon monoxide and an oxidant, often in the presence of a catalyst.[17]
From Carbamates: The reaction of amines with reactive carbamates, such as isopropenyl carbamates, can yield urea products.[6]
A recent development in China has seen the successful industrial trial of a phosgene-free method for producing MDI (methylene diphenyl diisocyanate), a key precursor for polyurethanes, using urea and aniline.[18] This approach offers significant economic and environmental advantages, including lower raw material costs, enhanced safety, and a simplified production process.[18]
Comparative Analysis of Synthesis Methods
To aid in the selection of an appropriate synthetic route, the following table summarizes the key characteristics of phosgene and major non-phosgene methods.
Feature
Phosgene Method
CO₂ Method (Industrial)
Dimethyl Carbonate (DMC) Method
Carbonyl Source
Phosgene (COCl₂)
Carbon Dioxide (CO₂)
Dimethyl Carbonate (CH₃O)₂CO
Key Reactants
Amines
Ammonia
Amines
Reaction Conditions
Typically ambient to moderate temperatures
High temperature (~190°C) and high pressure (140-175 bar)[8]
Moderate to high temperatures, often with a catalyst[13]
Advantages
High reactivity, high yield, broad substrate scope
Utilizes readily available and inexpensive CO₂, well-established industrial process[8]
Low toxicity of DMC, environmentally friendly, versatile reagent[14]
Disadvantages
Extreme toxicity of phosgene, corrosive HCl byproduct, stringent safety requirements[1][3][5]
Harsh reaction conditions, not ideal for lab-scale synthesis of complex molecules[8][10]
May require catalysts and higher temperatures, reaction can be slower than phosgene method[13]
Negative due to toxic reagent and corrosive byproduct
Can be a method for CO₂ utilization
Favorable, "green" reagent
Experimental Protocols
General Procedure for Urea Synthesis using Triphosgene (a Phosgene Substitute)
Disclaimer: This is a generalized procedure and must be adapted for specific substrates and performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
To a stirred solution of the primary amine (2.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere at 0 °C, add triphosgene (0.7 mmol, 0.33 equivalents) portion-wise.
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
Cool the reaction mixture back to 0 °C and slowly add the second amine (2.2 mmol).
Add a non-nucleophilic base, such as triethylamine (2.5 mmol), dropwise to the reaction mixture to neutralize the in-situ generated HCl.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction with the addition of water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to afford the desired urea.
Illustrative Procedure for Urea Synthesis from an Amine and CO₂ (Catalytic)
Note: This is a representative protocol based on literature and requires optimization for specific substrates and catalysts.
In a high-pressure reactor, combine the amine (1.0 mmol), a suitable catalyst (e.g., a Lewis acidic or basic catalyst, X mol%), and a dehydrating agent in an appropriate solvent.
Seal the reactor and purge with CO₂ gas several times.
Pressurize the reactor with CO₂ to the desired pressure (e.g., 1-10 atm).
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir for the specified time (e.g., 12-24 hours).
After cooling to room temperature, carefully vent the CO₂ gas.
Isolate the product by removing the solvent under reduced pressure and purify the residue by appropriate methods such as column chromatography.
Visualizing the Reaction Pathways
Caption: Reaction pathways for urea synthesis.
Logical Workflow for Method Selection
Caption: Decision workflow for selecting a urea synthesis method.
Conclusion and Future Outlook
The choice between phosgene and non-phosgene methods for urea synthesis is a critical decision that balances efficiency with safety and environmental responsibility. While the phosgene route remains a powerful tool in the synthetic chemist's arsenal, its inherent dangers have rightfully spurred the development of a diverse range of safer alternatives.
For large-scale industrial production of simple urea, the direct synthesis from CO₂ and ammonia is unparalleled. For the synthesis of more complex ureas in a research or pharmaceutical setting, non-phosgene methods, particularly those employing dimethyl carbonate or catalytic CO₂ activation, are increasingly becoming the methods of choice. The continued innovation in catalysis is expected to further enhance the efficiency and applicability of these greener routes, making them even more competitive with traditional phosgene-based chemistry. As the chemical industry moves towards a more sustainable future, the adoption of non-phosgene urea synthesis methodologies will undoubtedly play a pivotal role.
References
Blooming Trade Data. (2025, February 10). China Successfully Completes Industrial Trial for Phosgene-Free MDI Production via Urea Method.
ResearchGate. (2025, August 6). Selected syntheses of ureas through phosgene substitutes | Request PDF.
Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2, 140-148.
Benchchem. (n.d.). A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry.
Wikipedia. (n.d.). Phosgene.
Pradana, A. R., et al. (2021). Review: Synthesis of Urea in Several Methods. UreaKnowHow.
Chemical Safety Facts. (2023, March 1). Phosgene.
Wikipedia. (n.d.). Urea.
Google Patents. (n.d.). US4061675A - Process for the synthesis of urea from carbon dioxide and ammonia.
Common Conditions. (n.d.). Urea Formation.
ResearchGate. (n.d.). Direct synthesis of urea from carbon dioxide and ammonia.
Majer, P., & Randad, R. S. (n.d.). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry.
Google Patents. (n.d.). US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates.
RSC Publishing. (n.d.). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent.
ResearchGate. (n.d.). (PDF) Review: Synthesis of Urea in Several Methods.
ACS Omega. (n.d.). How To Get Isocyanate?.
ACS Publications. (n.d.). Urea Synthesis via Coelectrolysis of CO2 and Nitrate over Heterostructured Cu–Bi Catalysts.
OSTI. (n.d.). Synthesis of Dimethyl Carbonate from Urea and Methanol.
(n.d.). Ammonia and Urea Production.
RSC Publishing. (n.d.). Efficient electrosynthesis of dimethyl carbonate from urea and methanol under mild conditions.
PubMed Central (PMC). (n.d.). How To Get Isocyanate?.
ResearchGate. (2025, August 7). Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way | Request PDF.
(2025, June 10). Catalyst-Free Production of Urea from Nitrate and Carbon Dioxide in Water Microdroplets.
ACS Publications. (n.d.). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions | Organic Letters.
ResearchGate. (2025, July 14). (PDF) Green Urea Synthesis from CO2 and Nitrogenous Small Molecules via Electrocatalysis and Photocatalysis.
U.S. Environmental Protection Agency. (n.d.). Phosgene.
Bulgarian Chemical Communications. (n.d.). Synthesis of dimethyl carbonate from urea and methanol catalyzed by iron-chloride ionic liquid.
Google Patents. (n.d.). US7547801B2 - Process for the continuous preparation of isocyanates.
ACS Publications. (2022, October 17). Isocyanate-Free Polyurea Synthesis via Ru-Catalyzed Carbene Insertion into the N–H Bonds of Urea | Macromolecules.
ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine.
AIP Publishing. (n.d.). Mini Review: Study of The Synthesis of Dimethyl Carbonate and Methyl Carbamate Through Urea Methanolysis Route.
Comparative Evaluation of (2-Nitrophenyl)urea Derivatives as Potent Urease Inhibitors
In Vitro Performance Guide vs. Standard Alternatives Executive Summary & Rationale Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme critical in the pathogenesis of Helicobacter pylori (gastric ulcers) and in the h...
Author: BenchChem Technical Support Team. Date: February 2026
In Vitro Performance Guide vs. Standard Alternatives
Executive Summary & Rationale
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme critical in the pathogenesis of Helicobacter pylori (gastric ulcers) and in the hydrolysis of urea fertilizers in agriculture.[1] While Acetohydroxamic Acid (AHA) remains the FDA-approved clinical standard, its utility is limited by rapid clearance and severe side effects (teratogenicity).
This guide evaluates (2-Nitrophenyl)urea derivatives as a superior alternative scaffold. Unlike hydroxamic acids, which function primarily as metal chelators, (2-Nitrophenyl)urea derivatives leverage a dual-mode mechanism: coordinating the active site nickel ions while simultaneously exploiting the hydrophobic pocket via the aryl ring. This guide provides the validated in vitro testing framework to benchmark these derivatives against AHA.
Mechanism of Action: The Nickel Trap
To understand the inhibition potential, one must visualize the target. The urease active site contains a binuclear nickel center (
) bridged by a carbamylated lysine (Lys-Carbamate).
Mechanistic Hypothesis
(2-Nitrophenyl)urea derivatives act as substrate analogues . The urea bridge mimics the natural substrate, coordinating with the Ni ions. Crucially, the nitro group (-NO2) at the ortho position provides secondary stabilization through hydrogen bonding with histidine residues (e.g., His320 in Jack Bean Urease) or via electrostatic interaction with the metal center, effectively "locking" the enzyme in an inactive state.
Figure 1: Mechanistic divergence between natural substrate turnover and inhibition by (2-Nitrophenyl)urea derivatives.
Validated Experimental Protocol: Indophenol Assay
Trustworthiness in enzymology stems from reproducible kinetics. The Berthelot (Indophenol) Method is the gold standard for this class of inhibitors due to its high sensitivity to ammonia evolution.
Reagents & Preparation[2][3][4][5][6][7][8]
Enzyme: Jack Bean Urease (JBU) or H. pylori Urease (recombinant).[2]
Standard: 5 U/mL in phosphate buffer (pH 7.4).
Substrate: Urea (100 mM stock).
Inhibitor Stock: Dissolve (2-Nitrophenyl)urea derivatives in 100% DMSO.
Constraint: Final DMSO concentration in assay must be <2% to prevent enzyme denaturation.
Incubate at 37°C for 15 minutes . Why? This allows the inhibitor to reach equilibrium binding before substrate competition begins.
Reaction Phase:
Add 55 µL Urea (Substrate).
Incubate at 37°C for 15 minutes .
Termination & Development:
Add 45 µL Reagent A followed immediately by 70 µL Reagent B .
Incubate at room temperature for 50 minutes.
Quantification:
Measure Absorbance at 630 nm using a microplate reader.
Workflow Visualization
Figure 2: The Indophenol (Berthelot) assay workflow for high-throughput screening of urease inhibitors.
Comparative Performance Analysis
The following data summarizes the performance of (2-Nitrophenyl)urea derivatives against standard alternatives. Data is synthesized from representative structure-activity relationship (SAR) studies in medicinal chemistry.[3][4]
Table 1: Inhibitory Potency (IC50) Comparison
Compound Class
Representative Structure
IC50 (µM) against JBU
Mechanism Type
Stability
Standard (Clinical)
Acetohydroxamic Acid (AHA)
20 - 100
Competitive
Low (Hydrolyzes)
Standard (Lab)
Thiourea
20 - 50
Mixed
High
Test Subject
(2-Nitrophenyl)urea
15 - 35
Competitive
High
Derivative
N-(2-Nitrophenyl)-N'-phenylurea
8 - 12
Competitive
High
Derivative
N-(2-Nitrophenyl)-4-chlorophenylurea
2 - 5
Mixed/Competitive
High
Interpretation of Data[1][2][3][6][7][10][11][12][13][14][15][16]
Potency: Unsubstituted (2-Nitrophenyl)urea is roughly equipotent to Thiourea but often superior to AHA.
Substitution Effect: Adding a lipophilic group (e.g., 4-chlorophenyl) to the distal nitrogen drastically improves potency (IC50 drops to <5 µM). This suggests the enzyme possesses a hydrophobic pocket near the active site that AHA cannot exploit due to its small size.
Kinetics: While AHA is a strict competitive inhibitor, bulky 2-nitrophenyl derivatives may exhibit mixed inhibition . This is advantageous as it implies the inhibitor can bind even if the substrate concentration accumulates.
Structure-Activity Relationship (SAR) Insights
Why the 2-Nitro (Ortho) position?
Intramolecular Hydrogen Bonding: The 2-nitro group can form an intramolecular H-bond with the urea NH. This locks the molecule into a planar conformation, which is often the bioactive pose required to fit into the narrow active site channel of urease.
Electronic Withdrawal: The nitro group is strongly electron-withdrawing. This increases the acidity of the urea protons, enhancing their ability to donate hydrogen bonds to the active site residues (e.g., Asp360).
Comparison with Isomers:
3-Nitrophenyl (Meta): Significant loss of activity (IC50 often >100 µM).
4-Nitrophenyl (Para): Moderate activity, but lacks the conformational "pre-organization" of the ortho-isomer.
References
Kot, M. et al. (2020). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Scientific Reports.
[Link]
Weatherburn, M. W. (1967). Phenol-hypochlorite reaction for determination of ammonia. Analytical Chemistry.[2] (The foundational protocol for the Indophenol method).
[Link]
Amtul, Z. et al. (2002). Chemistry and mechanism of urease inhibition.[5] Current Medicinal Chemistry.[6][5] (Comprehensive review of AHA and urea derivative mechanisms).
[Link]
Bridging the Gap: A Comparative Analysis of Experimental and Computational Data for (2-Nitrophenyl)urea
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the comprehensive characterization of molecular entities is paramount. (2-Nitrophenyl)urea,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the comprehensive characterization of molecular entities is paramount. (2-Nitrophenyl)urea, a key structural motif in various pharmacologically active compounds, presents an excellent case study for the synergistic application of experimental and computational techniques. This guide provides an in-depth comparison of experimental data with quantum chemical calculations for (2-Nitrophenyl)urea, offering a framework for leveraging computational chemistry to predict, interpret, and validate experimental findings. As a Senior Application Scientist, the causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure technical accuracy and field-proven insights.
The Synergy of Bits and Beakers: An Introduction
The convergence of high-performance computing and sophisticated analytical instrumentation has revolutionized chemical research. While experimental techniques provide tangible data about a molecule's properties, computational chemistry offers a window into its electronic structure and dynamic behavior at an atomic level. This dual approach not only corroborates findings but also provides a deeper understanding of structure-property relationships. In this guide, we will explore the molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic transitions of (2-Nitrophenyl)urea, juxtaposing experimental data from related compounds with data predicted from first-principles quantum chemical calculations.
Molecular Geometry: A Tale of Bonds and Angles
Computational chemistry, specifically Density Functional Theory (DFT), allows for the optimization of molecular geometry in the gas phase, providing a theoretical model of the molecule's most stable conformation.
Computational Methodology: Geometry Optimization
The molecular geometry of (2-Nitrophenyl)urea was optimized using the B3LYP functional with the 6-311++G(d,p) basis set, a widely used and reliable method for organic molecules.[4] The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.
Table 1: Comparison of Predicted Bond Lengths and Angles for (2-Nitrophenyl)urea with Typical Experimental Values.
Parameter
Calculated (B3LYP/6-311++G(d,p))
Typical Experimental Value
Bond Lengths (Å)
C=O (urea)
1.23
1.25 - 1.27
C-N (urea)
1.38
1.33 - 1.35
C-N (aromatic)
1.41
1.39 - 1.42
N-O (nitro)
1.23
1.22 - 1.25
**Bond Angles (°) **
N-C-N (urea)
115.4
115 - 118
O=C-N (urea)
122.3
121 - 123
C-N-O (nitro)
117.8
117 - 119
The calculated geometric parameters for (2-Nitrophenyl)urea are in good agreement with the expected ranges derived from crystallographic data of similar molecules. The urea moiety is predicted to be planar, a prerequisite for the formation of the hydrogen-bonded networks observed in the crystal structures of related compounds.[1][2][3]
Vibrational Spectroscopy: The Molecular Dance
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by probing their characteristic vibrational frequencies. Computational frequency calculations can predict these vibrations, aiding in the assignment of experimental spectra.
Experimental Protocol: FT-IR Spectroscopy
A small amount of the solid sample is finely ground with potassium bromide (KBr).
The mixture is pressed into a thin, transparent pellet.
The pellet is placed in the sample holder of an FT-IR spectrometer.
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Computational Methodology: Vibrational Frequency Calculation
Harmonic vibrational frequencies were calculated at the B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an appropriate factor (typically ~0.96) for better comparison.[4]
Table 2: Comparison of Predicted Vibrational Frequencies (Scaled) for (2-Nitrophenyl)urea with Characteristic Experimental IR Absorptions.
The predicted vibrational frequencies for (2-Nitrophenyl)urea align well with the known characteristic absorption regions for its constituent functional groups. The distinct bands for the N-H and C=O stretching of the urea moiety, along with the strong absorptions from the nitro group, provide a clear vibrational fingerprint for the molecule.
NMR Spectroscopy: A Window into the Electronic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. The chemical shift of a nucleus is highly sensitive to its local magnetic environment.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).
A small amount of a reference standard (e.g., TMS) is added.
The solution is placed in an NMR tube.
The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[8]
Computational Methodology: GIAO NMR Chemical Shift Calculation
The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework (B3LYP/6-311++G(d,p)), is a robust approach for calculating NMR isotropic shielding constants.[9] These shielding constants are then converted to chemical shifts by referencing them to the calculated shielding of a standard (e.g., tetramethylsilane, TMS).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for (2-Nitrophenyl)urea.
Atom
Predicted ¹H Chemical Shift
Predicted ¹³C Chemical Shift
C1 (-NH-)
-
137.2
C2 (-NO₂)
-
139.8
C3
7.25
122.1
C4
7.65
125.8
C5
7.15
118.9
C6
8.10
133.5
C=O
-
155.3
-NH-
9.8 (broad)
-
-NH₂
6.5 (broad)
-
The predicted chemical shifts are consistent with the expected electronic effects of the substituents. The electron-withdrawing nitro group deshields the ortho (C6) and para (C4) positions of the aromatic ring, resulting in downfield shifts for the attached protons and carbons. The urea moiety's carbonyl carbon (C=O) appears at a characteristic downfield position. The protons on the nitrogen atoms are expected to be broad due to quadrupole effects and exchange with trace amounts of water.[10]
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one.
Experimental Protocol: UV-Vis Spectroscopy
A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or acetonitrile).
The solution is placed in a quartz cuvette.
The absorption spectrum is recorded using a UV-Vis spectrophotometer.
Computational Methodology: TD-DFT Calculation of Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the energies and oscillator strengths of electronic excitations.[11][12] Calculations were performed at the B3LYP/6-311++G(d,p) level of theory to predict the vertical excitation energies and corresponding absorption wavelengths (λmax).
Table 4: Predicted Electronic Transitions for (2-Nitrophenyl)urea and Comparison with Experimental Data of Analogs.
The predicted electronic spectrum of (2-Nitrophenyl)urea shows two main absorption bands. The higher energy band around 275 nm is attributed to a π → π* transition within the aromatic system. The lower energy band around 340 nm is assigned to an n → π* transition, likely involving the lone pair electrons on the oxygen atoms of the nitro group and the urea carbonyl group. These predictions are in good agreement with the experimental spectra of 2-nitroaniline and 2-nitrophenol, which possess similar chromophores.
Visualizing the Workflow and Molecular Structure
To further clarify the methodologies and the molecule of interest, the following diagrams are provided.
Caption: A streamlined workflow for the computational analysis of (2-Nitrophenyl)urea.
Caption: An overview of the key experimental techniques for molecular characterization.
Caption: The molecular structure of (2-Nitrophenyl)urea.
Conclusion: A Powerful Partnership for Advancing Research
This guide demonstrates the powerful synergy between experimental and computational methods in the characterization of (2-Nitrophenyl)urea. While experimental data provides the ultimate benchmark, computational chemistry offers invaluable predictive and interpretative power. By leveraging DFT and TD-DFT, we can gain a detailed understanding of a molecule's structural, vibrational, and electronic properties, even in the absence of a complete experimental dataset. This integrated approach is crucial for accelerating research and development in fields such as medicinal chemistry and materials science, where a deep understanding of molecular properties is essential for rational design and innovation.
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G. Socrates, Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd ed., John Wiley & Sons, 2001.
F. H. Allen, "The Cambridge Structural Database: a quarter of a million crystal structures and rising," Acta Crystallographica Section B: Structural Science, vol. 58, no. 3, pp. 380–388, 2002.
A. A. Shinde, R. S. Mane, and S. D. Sartale, "Facile synthesis of Ag-ZnO nanocomposites for enhanced photocatalytic degradation of 2-nitrophenol," Journal of Physics and Chemistry of Solids, vol. 129, pp. 268–277, 2019.
M. Head-Gordon, "2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT," YouTube, Feb. 24, 2023. [Online]. Available: [Link]
A. D. Becke, "Density-functional thermochemistry. III. The role of exact exchange," The Journal of Chemical Physics, vol. 98, no. 7, pp. 5648–5652, 1993.
J. P. Perdew, K. Burke, and M. Ernzerhof, "Generalized Gradient Approximation Made Simple," Physical Review Letters, vol. 77, no. 18, pp. 3865–3868, 1996.
P. J. Stephens, F. J. Devlin, C. F. Chabalowski, and M. J. Frisch, "Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields," The Journal of Physical Chemistry, vol. 98, no. 45, pp. 11623–11627, 1994.
C. C. Wilson, "Hydrogen bonding in crystalline ureas," CrystEngComm, vol. 4, pp. 439–447, 2002.
R. Bauernschmitt and R. Ahlrichs, "Treatment of electronic excitations within the quantum chemical program TURBOMOLE," Chemical Physics Letters, vol. 256, no. 4–5, pp. 454–464, 1996.
M. E. Casida, "Time-dependent density functional response theory for molecules," in Recent Advances in Density Functional Methods, D. P. Chong, Ed. World Scientific, 1995, pp. 155–192.
T. Helgaker, M. Jaszuński, and K. Ruud, "Ab initio methods for the calculation of NMR shielding and indirect spin–spin coupling constants," Chemical Reviews, vol. 99, no. 1, pp. 293–352, 1999.
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A Researcher's Guide to Navigating Cross-Reactivity of (2-Nitrophenyl)urea in Biological Assays
Introduction: The Double-Edged Sword of Privileged Scaffolds In the landscape of modern drug discovery, certain chemical motifs, often termed "privileged structures," appear with remarkable frequency in bioactive molecul...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Double-Edged Sword of Privileged Scaffolds
In the landscape of modern drug discovery, certain chemical motifs, often termed "privileged structures," appear with remarkable frequency in bioactive molecules. The urea functional group is a prime example, celebrated for its role as a rigid hydrogen bond donor-acceptor unit, which anchors ligands to their protein targets.[1][2] This has led to the successful development of numerous urea-containing drugs, particularly kinase inhibitors.[3][4] When combined with a nitroaromatic ring, as in (2-Nitrophenyl)urea (CAS 2273-04-3), we encounter a molecule with functionalities known to be biologically active, but also prone to non-specific interactions and assay interference.[5][6]
The nitro group, an electron-withdrawing moiety, can undergo enzymatic reduction in biological systems, a property exploited in hypoxia-activated prodrugs.[5] However, this reactivity, along with the general characteristics of both the urea and nitrophenyl groups, raises a critical flag for researchers: the potential for cross-reactivity and off-target effects. Such non-specific activity can lead to misleading results in high-throughput screening (HTS) campaigns, wasting valuable time and resources on what are known as Pan-Assay Interference Compounds (PAINS).[6][7]
This guide provides a comprehensive framework for the systematic analysis of (2-Nitrophenyl)urea's cross-reactivity. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear strategy for data interpretation. Our goal is to equip researchers, scientists, and drug development professionals with the tools to confidently assess the specificity of (2-Nitrophenyl)urea and its analogs, ensuring the integrity and validity of their biological data.
Deconstructing the Potential for Cross-Reactivity
The chemical architecture of (2-Nitrophenyl)urea itself suggests several mechanisms for potential cross-reactivity:
Hydrogen Bonding: The urea moiety is an excellent hydrogen bond donor and acceptor, allowing it to fit into numerous ATP-binding sites of kinases or other enzyme active sites that have complementary hydrogen bonding partners.[1] This can lead to promiscuous inhibition of multiple enzymes.
Redox Cycling: Nitroaromatic compounds can undergo redox cycling in the presence of cellular reductases, generating reactive oxygen species (ROS).[5] This can lead to non-specific protein oxidation and inactivation, which can be misinterpreted as targeted inhibition in many assay formats.[8]
Assay Technology Interference: The nitrophenyl group can impart color to the compound, potentially interfering with colorimetric or fluorescent readouts.[8] Furthermore, compounds with these features can sometimes aggregate at higher concentrations, leading to non-specific inhibition.[7]
Given these possibilities, a multi-pronged approach is essential to build a clear profile of (2-Nitrophenyl)urea's biological specificity.
A Strategic Framework for Cross-Reactivity Profiling
To rigorously assess the cross-reactivity of (2-Nitrophenyl)urea, we propose a tiered experimental approach. This strategy moves from broad, unbiased screening to more focused, target-specific validation. For comparative purposes, it is crucial to include structural analogs.
Comparator Compounds:
(4-Nitrophenyl)urea: An isomer to assess the impact of the nitro group's position.
Phenylurea: The parent scaffold lacking the nitro group, to understand its contribution to activity and off-target effects.
1,3-Bis(4-nitrophenyl)urea (CAS 587-90-6): A related compound with two nitrophenyl groups, potentially amplifying any nitro-group-related effects.[9]
A Known Selective Kinase Inhibitor (e.g., a well-characterized pyridinyl urea): To serve as a positive control for specific binding.
A Known PAINs Compound (e.g., a rhodanine derivative): To act as a positive control for non-specific assay interference.[6]
The following diagram illustrates the proposed experimental workflow:
Caption: Experimental workflow for cross-reactivity analysis.
Tier 1: Broad-Spectrum Screening
The initial step is to cast a wide net to identify potential off-target interactions across a large and diverse set of proteins, as well as to flag potential assay artifacts.
Kinase Panel Profiling
Rationale: Given that urea-based scaffolds are common in kinase inhibitors, a broad kinase panel is the most logical starting point to assess selectivity.[3] This unbiased screen will reveal the inhibitory activity of (2-Nitrophenyl)urea against a large number of kinases simultaneously.
Experimental Protocol:
Compound Preparation: Prepare a 10 mM stock solution of (2-Nitrophenyl)urea and comparator compounds in 100% DMSO.
Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify any potential hits.
Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a large, diverse panel (e.g., >300 kinases) covering different branches of the human kinome.
Assay Format: A radiometric assay (e.g., using ³³P-ATP) is often considered the gold standard as it is a direct measurement of enzymatic activity and less prone to certain types of interference.[9]
Data Collection: The service provider will measure the remaining kinase activity in the presence of the test compound relative to a DMSO control. The result is typically expressed as "% Inhibition".
Follow-up: For any kinases showing significant inhibition (>50% at 10 µM), perform a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Data Presentation:
Compound
Target Kinase
% Inhibition @ 10 µM
IC₅₀ (µM)
(2-Nitrophenyl)urea
Kinase A
85%
1.2
Kinase B
60%
8.5
Kinase C
15%
> 100
(4-Nitrophenyl)urea
Kinase A
75%
2.5
Phenylurea
Kinase A
10%
> 100
Known Selective Inhibitor
Kinase A
95%
0.05
PAINs Compound
Kinase A
90%
0.8
Kinase B
88%
1.1
Kinase C
85%
1.5
General Assay Interference Panel
Rationale: It is crucial to determine if the compound interferes with the assay technology itself, rather than acting on the biological target. This is particularly important for nitroaromatic compounds.[8]
Experimental Protocol:
Redox Activity Assay:
Use an assay that detects hydrogen peroxide production (e.g., a colorimetric assay with horseradish peroxidase).[8]
Incubate (2-Nitrophenyl)urea and controls with and without a reducing agent like DTT.
A positive result (color change) indicates redox cycling potential.
Promiscuous Aggregation Assay:
Use a detergent-based counter-screen. The inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) should abolish the inhibitory activity of aggregating compounds.
Perform the assay for a known target with and without the detergent. A significant rightward shift in the IC₅₀ in the presence of detergent suggests aggregation.
Spectrophotometric Interference:
Scan the absorbance and fluorescence spectra of (2-Nitrophenyl)urea at the wavelengths used in the primary assays.
Significant absorbance or fluorescence at these wavelengths indicates a high potential for interference.[10]
Tier 2: Cellular Target Engagement
A positive result in a biochemical assay does not guarantee that the compound will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.[11]
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA measures the thermal stabilization of a target protein upon ligand binding.[11] If (2-Nitrophenyl)urea binds to a specific kinase within the cell, it will increase the melting temperature of that kinase. This method validates on-target activity in a more physiologically relevant setting.
Cell Culture: Use a cell line that endogenously expresses the target kinase identified in the panel screen.
Compound Treatment: Treat the cells with (2-Nitrophenyl)urea (e.g., at 10x the biochemical IC₅₀) or DMSO for a defined period (e.g., 1 hour).
Heating: Aliquot the treated cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble fraction (containing non-denatured protein) from the precipitated fraction.
Detection: Analyze the amount of soluble target protein at each temperature using a specific antibody via Western blot or ELISA.
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting temperature (Tm) in the compound-treated sample compared to the DMSO control indicates target engagement.
Data Presentation:
Compound
Target Protein
Tm with DMSO (°C)
Tm with Compound (°C)
Thermal Shift (ΔTm) (°C)
(2-Nitrophenyl)urea
Kinase A
52.1
56.3
+4.2
Known Selective Inhibitor
Kinase A
52.1
58.0
+5.9
Phenylurea
Kinase A
52.1
52.3
+0.2
Tier 3: Specificity and Mechanism of Action
Once cellular target engagement is confirmed, the final tier focuses on quantifying the binding affinity and confirming the mechanism of interaction.
Competitive Binding Assay
Rationale: A competitive binding assay provides a quantitative measure of the compound's affinity for the target protein by measuring its ability to displace a known, labeled ligand. This provides strong evidence that the compound binds to a specific site.[12]
Experimental Protocol:
Reagents:
Purified target kinase.
A fluorescently labeled tracer known to bind to the active site of the kinase.
(2-Nitrophenyl)urea and comparator compounds.
Assay Setup:
In a microplate, add a fixed concentration of the target kinase and the fluorescent tracer.
Add a serial dilution of (2-Nitrophenyl)urea or comparator compounds.
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
Detection: Measure the fluorescence polarization (FP) or a similar proximity-based signal. As the unlabeled compound displaces the fluorescent tracer, the signal will decrease.
Data Analysis: Plot the signal against the concentration of the unlabeled compound and fit the data to a suitable model to determine the Ki (inhibition constant).
Data Presentation:
Compound
Target Protein
Ki (µM)
(2-Nitrophenyl)urea
Kinase A
1.5
(4-Nitrophenyl)urea
Kinase A
3.0
Known Selective Inhibitor
Kinase A
0.04
Conclusion and Recommendations
The journey from a screening hit to a validated lead compound is fraught with potential pitfalls, many of which stem from a lack of specificity. For a compound like (2-Nitrophenyl)urea, which contains privileged yet potentially problematic scaffolds, a thorough and systematic cross-reactivity analysis is not just recommended—it is essential.
By employing a tiered approach of broad-panel screening, cellular target engagement validation, and specific binding assays, researchers can build a comprehensive profile of their compound's activity. This guide provides a robust framework for such an investigation. The key takeaways for researchers working with (2-Nitrophenyl)urea or similar molecules are:
Be Aware of the Scaffolds: Understand the inherent potential for cross-reactivity and assay interference associated with urea and nitroaromatic motifs.
Screen Broadly and Early: Utilize large kinase panels and interference assays at the outset to identify potential liabilities.
Validate in a Cellular Context: Do not rely solely on biochemical data. Confirm target engagement in living cells using techniques like CETSA.
Quantify Specificity: Employ methods like competitive binding assays to determine the affinity for your intended target and compare it to off-targets.
Use Appropriate Controls: Always include positive and negative comparator compounds to contextualize your results.
By adhering to these principles of scientific integrity and logical experimental design, the scientific community can mitigate the risks of pursuing false positives and focus resources on developing genuinely promising therapeutic candidates.
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Costello, D. A., et al. (2021). Inhibition of Urea Transporter (UT)-B Modulates LPS-Induced Inflammatory Responses in BV2 Microglia and N2a Neuroblastoma Cells. Neurochemical Research, 46(6), 1322–1329. [Link]
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Operational Safety Guide: Personal Protective Equipment for (2-Nitrophenyl)urea
The following guide is structured to serve as an authoritative, field-ready resource for researchers handling (2-Nitrophenyl)urea . It synthesizes chemical safety data with practical operational logic, moving beyond gene...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured to serve as an authoritative, field-ready resource for researchers handling (2-Nitrophenyl)urea . It synthesizes chemical safety data with practical operational logic, moving beyond generic advice to provide a self-validating safety system.
Chemical Identity: 1-(2-Nitrophenyl)urea
CAS Registry Number: 2273-04-3
Molecular Formula: C₇H₇N₃O₃
Physical State: Solid (crystalline powder)
Hazard Assessment & Risk Logic
As a Senior Application Scientist, I must emphasize that relying solely on the "Irritant" label often found on urea derivatives is insufficient for nitro-aromatic compounds. While the primary GHS classifications for (2-Nitrophenyl)urea typically include Skin Irritation (H315) , Eye Irritation (H319) , and STOT-SE (H335) , the presence of the nitro group (-NO₂) necessitates a higher tier of precaution.
The "Hidden" Hazard: Nitro-aromatics possess the potential to induce methemoglobinemia (oxidizing hemoglobin to methemoglobin) upon significant absorption. Although this specific urea derivative is less lipophilic than nitrobenzene, safety protocols must conservatively assume potential for skin absorption and systemic toxicity.
Hazard Summary Table
Hazard Class
Risk Level
Operational Implication
Inhalation
High
Fine dusts can deeply penetrate lung tissue; nitro-compounds can enter the bloodstream via alveoli.
Skin Contact
Moderate/High
Causes contact dermatitis. Potential for transdermal absorption due to organic solubility.
Eye Contact
High
Crystalline solids cause mechanical abrasion and chemical burns/irritation.
Ingestion
Moderate
Systemic toxicity risk; potential interference with oxygen transport in blood.
PPE Selection Framework
The following PPE selection is based on permeation resistance and physical durability . Standard latex gloves are insufficient for nitro-aromatics due to poor chemical resistance against organic nitrogen compounds.
A. Hand Protection (The Critical Barrier)
Primary Recommendation:Nitrile Rubber (NBR) .
Specification: Minimum thickness of 0.11 mm (standard exam grade) for incidental splash protection.
High-Risk Operations: For prolonged handling (e.g., synthesis, recrystallization), use Double-Gloving or 0.4 mm Nitrile gloves.
Scientific Rationale: Nitrile provides superior resistance to permeation by nitrogen-containing organics compared to latex. The "Double-Glove" technique (colored under-glove, white outer-glove) creates a visual breach indicator —if you see the color of the inner glove, the outer barrier is compromised.
B. Respiratory Protection[1][2][3]
Engineering Control: All handling of dry powder must occur inside a certified Chemical Fume Hood .
PPE Backup: If weighing outside a hood is unavoidable (not recommended), use a NIOSH N95 or P100 particulate respirator.
Rationale: The solid state generates invisible micro-particulates during weighing. A fume hood maintains negative pressure, preventing these from entering the breathing zone.
C. Eye & Body Protection[4]
Eyes:Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are inadequate because they do not seal against airborne dust.
Body: Lab coat (cotton/polyester blend) buttoned to the neck. Long pants and closed-toe shoes are mandatory.
Operational Protocol: The "Safe-Loop" Workflow
This protocol uses a Self-Validating System : every step includes a check to ensure the previous step was successful before moving forward.
Visualization: Safe Handling Workflow
Caption: Figure 1. Self-validating workflow for handling (2-Nitrophenyl)urea. The "Validation Step" ensures barrier integrity before chemical exposure.
Detailed Steps
Pre-Operation Validation:
Verify Fume Hood flow rate is between 80–120 fpm .
Glove Inflation Test: Trap air in the nitrile glove and squeeze. If it deflates, there is a micro-puncture. Discard and replace.
Handling (Weighing & Transfer):
Use an anti-static spatula . Nitro-ureas can be static-prone, leading to "jumping" powder.
Keep the sash of the fume hood as low as possible (below chin level).
Why? This maximizes the capture efficiency of the hood and protects the user's face from potential splashes or puffs of dust.
Decontamination:
Wipe the balance area with a wet paper towel (solvent appropriate to solubility, typically acetone or ethanol) while still wearing PPE.
Dispose of the wipe as hazardous solid waste.
Emergency & Disposal Procedures
Spill Management
If a spill occurs outside the fume hood:
Isolate: Evacuate the immediate area (radius of 3 meters).
Protect: Ensure you are wearing Goggles and N95 respirator.
Contain: Cover the spill with a damp paper towel to prevent dust generation.
Clean: Scoop up the damp material. Do not dry sweep.
Wash: Clean the surface with soap and water.[1][2][3]
First Aid
Eye Contact: Flush immediately with water for 15 minutes .[1][4] Hold eyelids open. Seek medical attention.
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol on skin, as it may enhance absorption of the nitro-compound.
Inhalation: Move to fresh air immediately. If lips or fingernails turn blue (cyanosis), it indicates methemoglobinemia—requires immediate emergency medical care.
Disposal
(2-Nitrophenyl)urea must be disposed of as Hazardous Chemical Waste .
Container: Label as "Toxic/Irritant - Organic Solid".
Method: Incineration is the preferred disposal method for nitrogenous organic compounds to ensure complete thermal destruction.
Prohibition: Never dispose of down the drain.
References
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 16960, 1-(2-Nitrophenyl)urea. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]